molecular formula C18H20N2 B11399971 1-(4-tert-butylbenzyl)-1H-indazole

1-(4-tert-butylbenzyl)-1H-indazole

Cat. No.: B11399971
M. Wt: 264.4 g/mol
InChI Key: CTRUMDUJLXHYHF-UHFFFAOYSA-N
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Description

1-(4-tert-Butylbenzyl)-1H-indazole is a synthetic organic compound characterized by the presence of an indazole ring substituted with a 4-tert-butylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-butylbenzyl)-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzyl bromide and indazole.

    Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction where indazole reacts with 4-tert-butylbenzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalysis: Employing catalysts to increase reaction efficiency and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(4-tert-Butylbenzyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce any present functional groups.

    Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Reduced forms of any functional groups present.

    Substitution Products: Halogenated indazole derivatives.

Scientific Research Applications

1-(4-tert-Butylbenzyl)-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzyl)-1H-indazole depends on its specific application:

    Pharmacological Activity: It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Pathways Involved: The compound can influence signaling pathways by acting as an agonist or antagonist, depending on its structural modifications.

Comparison with Similar Compounds

    1-Benzyl-1H-indazole: Lacks the tert-butyl group, which may affect its binding affinity and selectivity.

    1-(4-Methylbenzyl)-1H-indazole: The presence of a methyl group instead of a tert-butyl group can alter its chemical reactivity and biological activity.

Uniqueness: 1-(4-tert-Butylbenzyl)-1H-indazole is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties, potentially enhancing its selectivity and potency in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]indazole

InChI

InChI=1S/C18H20N2/c1-18(2,3)16-10-8-14(9-11-16)13-20-17-7-5-4-6-15(17)12-19-20/h4-12H,13H2,1-3H3

InChI Key

CTRUMDUJLXHYHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3C=N2

Origin of Product

United States

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